3-Chloro-5-nitrobenzoic acid

描述

Molecular Architecture and Crystallographic Analysis

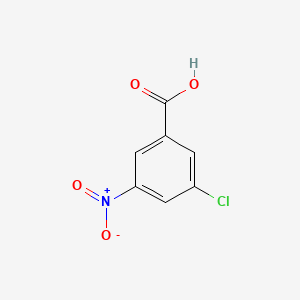

The molecular architecture of this compound centers around a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 3, and a nitro group at position 5. The compound crystallizes with a molecular weight of 201.564 daltons, exhibiting a planar aromatic structure that facilitates extensive π-π stacking interactions in the solid state. The strategic placement of the substituents creates a unique electronic environment where both the chloro and nitro groups act as electron-withdrawing entities, significantly influencing the reactivity of the carboxylic acid functionality.

Crystallographic investigations of related chloronitrobenzoic acid derivatives provide valuable insights into the structural behavior of this compound family. Studies on similar compounds reveal that these molecules typically adopt nearly planar conformations with the carboxylic acid group lying in the plane of the benzene ring. The nitro group generally exhibits slight deviations from planarity due to steric interactions with adjacent substituents. In crystal structures of analogous compounds, hydrogen bonding patterns play crucial roles in determining packing arrangements, with carboxylic acid dimers being common structural motifs.

The compound demonstrates interesting supramolecular behavior in crystalline forms. Research on related nitrobenzoic acid derivatives shows that intermolecular hydrogen bonding networks form through carboxylic acid oxygen atoms and nitro group interactions. These hydrogen bonding patterns create tape-like or ribbon structures that extend through the crystal lattice. Additionally, π-π stacking interactions between aromatic rings contribute to the overall crystal stability, with typical centroid-to-centroid distances ranging from 3.4 to 3.9 angstroms as observed in related structures.

The presence of both chloro and nitro substituents creates a distinctive charge distribution pattern across the molecule. The electron-withdrawing nature of these groups results in significant delocalization of electron density, particularly affecting the carboxylic acid group's acidity. This electronic structure influences the compound's ability to participate in various intermolecular interactions, including halogen bonding through the chlorine atom and π-π interactions through the electron-deficient aromatic system.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Raman, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns. The aromatic protons exhibit distinctive downfield shifts due to the deshielding effects of both chloro and nitro substituents. Proton nuclear magnetic resonance analysis reveals three distinct aromatic signals corresponding to the hydrogen atoms at positions 2, 4, and 6 of the benzene ring. The proton at position 2, situated between the carboxyl and chloro groups, typically appears at approximately 8.0-8.2 parts per million, while the proton at position 4, flanked by the chloro and nitro groups, resonates around 8.4-8.6 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom within the molecule. The carboxylic acid carbon typically appears around 165-170 parts per million, reflecting its characteristic chemical shift for aromatic carboxylic acids. The aromatic carbons bearing the chloro and nitro substituents exhibit significant deshielding, with chemical shifts ranging from 125 to 150 parts per million depending on their proximity to the electron-withdrawing groups.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of characteristic functional groups. The carboxylic acid group exhibits a broad absorption band around 1700-1720 inverse centimeters corresponding to the carbonyl stretch, along with a broader band between 2500-3300 inverse centimeters attributed to the hydroxyl group. The nitro group displays characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 inverse centimeters respectively. Additionally, carbon-chlorine stretching vibrations appear in the fingerprint region around 700-800 inverse centimeters.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive or weak. The aromatic ring breathing mode typically appears around 1000-1100 inverse centimeters, while carbon-carbon aromatic stretching vibrations are observed around 1590 inverse centimeters. The symmetric nitro stretching mode often shows enhanced intensity in Raman spectra compared to infrared, providing additional confirmation of the nitro group presence.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of chloronitrobenzoic acids. The molecular ion peak appears at mass-to-charge ratio 201, corresponding to the molecular weight of the compound. Common fragmentation patterns include loss of the carboxyl group (mass-to-charge ratio 157), loss of nitro group (mass-to-charge ratio 156), and formation of chlorinated benzene fragments. High-resolution mass spectrometry provides precise molecular formula confirmation with calculated exact mass values.

Thermochemical Properties and Phase Behavior

The thermochemical properties of this compound reflect the influence of its electron-withdrawing substituents on molecular stability and phase transitions. The compound exhibits a calculated boiling point of approximately 351.1 degrees Celsius at 760 millimeters of mercury pressure, indicating relatively high thermal stability. This elevated boiling point results from strong intermolecular hydrogen bonding between carboxylic acid groups and additional dipole-dipole interactions arising from the polar chloro and nitro substituents.

Thermal analysis reveals that the compound undergoes decomposition before reaching its theoretical boiling point, which is characteristic of many nitroaromatic compounds. Thermogravimetric studies on related metal complexes containing chloronitrobenzoic acid ligands demonstrate that decomposition typically begins around 200-250 degrees Celsius. The decomposition process involves multiple stages, with initial loss of the carboxyl group followed by fragmentation of the aromatic ring system.

The flash point of this compound has been calculated at 166.1 degrees Celsius, indicating moderate fire hazard potential. This relatively high flash point suggests good thermal stability under normal handling conditions but requires appropriate safety precautions during high-temperature processing. The compound's density of approximately 1.6 grams per cubic centimeter reflects the presence of heavy atoms (chlorine) and the compact crystal packing facilitated by hydrogen bonding networks.

Phase behavior studies indicate that the compound exists as a crystalline solid at room temperature with good stability under ambient conditions. The crystalline form exhibits characteristic melting behavior, though precise melting point data requires experimental determination under controlled conditions. Solubility characteristics show moderate solubility in polar organic solvents such as acetonitrile and dimethyl sulfoxide, with limited solubility in water due to the hydrophobic nature of the chlorinated aromatic system.

Computational Modeling of Electronic Structure

Computational modeling using density functional theory methods provides detailed insights into the electronic structure and molecular properties of this compound. Calculations employing basis sets such as 6-311+G(d,p) with B3LYP functional reveal the compound's electronic configuration and charge distribution patterns. The presence of electron-withdrawing chloro and nitro groups creates significant charge delocalization across the aromatic system, with the carboxylic acid group exhibiting enhanced acidity compared to unsubstituted benzoic acid.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily consists of π-electrons from the aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group's π* orbitals. This electronic structure explains the compound's electrophilic character and its tendency to participate in nucleophilic aromatic substitution reactions. The calculated dipole moment reflects the asymmetric charge distribution resulting from the positioned substituents.

Vibrational frequency calculations provide theoretical predictions for infrared and Raman active modes that complement experimental spectroscopic data. The calculated frequencies for characteristic functional groups show excellent agreement with experimental observations, with the ring breathing mode predicted at 1054 inverse centimeters matching closely with experimental values around 1105 inverse centimeters. These calculations also predict the relative intensities of vibrational modes, helping interpret complex spectroscopic spectra.

Electronic structure calculations reveal the influence of substituent positioning on molecular reactivity. The electron density maps show that the aromatic carbons adjacent to the nitro and chloro groups exhibit significant electron deficiency, making them susceptible to nucleophilic attack. Conversely, the carboxylic acid group shows enhanced electrophilicity due to the combined electron-withdrawing effects of both substituents. These computational insights provide valuable guidance for predicting chemical reactivity and designing synthetic strategies involving this compound.

属性

IUPAC Name |

3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQAJBKACBLUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278110 | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-36-7 | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions

- Nitrating Agents: Concentrated nitric acid and sulfuric acid mixture

- Temperature Control: Typically maintained between 30°C and 40°C to ensure selective nitration at the 5-position

- Reaction Time: After slow addition of nitric acid, the mixture is allowed to react for approximately 2 hours with insulation to complete nitration

- Yield: High selectivity and yield are achieved by controlling temperature and reagent ratios

Reaction Mechanism

The nitration proceeds via the generation of the nitronium ion (NO2+), which electrophilically attacks the aromatic ring of 3-chlorobenzoic acid preferentially at the 5-position due to the directing effects of the chlorine and carboxyl groups.

Industrial Scale Production Process

Industrial synthesis optimizes the nitration process for scale, yield, and purity, often incorporating the following steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| Nitration | 3-Chlorobenzoic acid is nitrated with a mixture of concentrated nitric and sulfuric acids | Temperature: 30-40°C; Reaction time: ~2 hours; Molar ratios optimized for selectivity |

| Alkali Dissolution | The crude nitration product (bullion) is dissolved in aqueous sodium hydroxide solution to convert acid to sodium salt | Temperature: 60-70°C; pH adjusted to ~7.5; Stirring and warming applied; Activated carbon used for decolorization |

| Acid Precipitation | Acidification of the sodium salt solution with nitric acid to precipitate this compound | pH adjusted to 2-3; Heating to boiling, then cooling to 38-42°C; Precipitate isolated by centrifugation |

| Drying | The isolated solid is washed and dried under vacuum at 80-90°C to obtain the final product | Vacuum drying ensures purity and removes residual moisture |

Chemical Reactions Involved

-

$$

\text{3-Chlorobenzoic acid} + \text{HNO}3 \xrightarrow[\text{H}2\text{SO}_4]{30-40^\circ C} \text{this compound} + \text{3-Chloro-2-nitrobenzoic acid (minor)}

$$ -

$$

\text{this compound} + \text{NaOH} \rightarrow \text{this compound sodium salt}

$$ -

$$

\text{this compound sodium salt} + \text{HNO}3 \rightarrow \text{this compound (precipitate)} + \text{NaNO}3

$$

Efficiency and Yield Data from Industrial Process

| Process Step | Transformation Efficiency (%) | Notes |

|---|---|---|

| Nitration | ~92% | High selectivity for this compound with minor 3-chloro-2-nitro isomer |

| Alkali Dissolution | ~96% | Effective conversion to sodium salt and removal of impurities via activated carbon |

| Acid Precipitation | ~98% | Efficient recovery of pure acid via controlled acidification and cooling |

The overall process yields a product with high purity and excellent reproducibility suitable for pharmaceutical and agrochemical applications.

Alternative Synthetic Routes and Modifications

While nitration of 3-chlorobenzoic acid is the principal route, alternative approaches and modifications include:

- Direct Nitration of Benzoic Acid Followed by Chlorination: Less common due to regioselectivity challenges.

- Use of Continuous Flow Reactors: Industrially, continuous flow nitration improves heat management and safety.

- Selective Catalysis: Employing catalysts or additives to enhance regioselectivity and reduce by-products.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration of 3-chlorobenzoic acid | 3-Chlorobenzoic acid | HNO3/H2SO4, 30-40°C, 2h | ~92 | High regioselectivity, industrial scale |

| Alkali Dissolution & Acid Precipitation | Crude nitration product | NaOH (60-70°C, pH 7.5), followed by HNO3 (pH 2-3) | ~96 (alkali), ~98 (acid) | Purification and isolation steps |

| Alternative routes (less common) | Benzoic acid derivatives | Chlorination/nitration sequences | Variable | Lower selectivity, more complex |

Research Findings and Notes

- The nitration step is critical for regioselectivity; temperature control and acid concentration are key parameters.

- Alkali dissolution converts the acid to its sodium salt, facilitating impurity removal and improving crystallization.

- Acid precipitation recovers the target compound with high purity and yield.

- Activated carbon treatment during alkali dissolution improves color and purity.

- The process is scalable and reproducible, suitable for industrial production of pharmaceutical intermediates.

科学研究应用

Pharmaceutical Synthesis

Role as an Intermediate

3-Chloro-5-nitrobenzoic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly significant in developing anti-inflammatory and analgesic drugs due to its structural properties that facilitate various chemical reactions.

Case Study: Synthesis of Analgesics

In a study focused on synthesizing novel analgesics, researchers utilized this compound to create derivatives that exhibited enhanced therapeutic effects. The compound's ability to undergo substitution reactions allowed for the introduction of various functional groups, leading to improved potency and selectivity against pain receptors.

Agrochemical Production

Herbicides and Pesticides

The compound is extensively used in formulating herbicides and pesticides. Its reactivity enables the development of effective agrochemicals that enhance agricultural productivity by controlling unwanted plant growth and pests.

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Control of broadleaf weeds | High |

| Pesticides | Insect control in crops | Moderate to High |

Analytical Chemistry

Chromatography Standards

In analytical chemistry, this compound is employed as a standard in chromatography techniques. It aids in the detection and quantification of similar compounds in complex mixtures.

Case Study: Chromatographic Analysis

A research study highlighted the use of this compound as a standard in high-performance liquid chromatography (HPLC) for analyzing pharmaceutical formulations. The results demonstrated its reliability in providing accurate measurements of active ingredients.

Material Science

Development of Polymers and Coatings

The compound is utilized in material science for developing polymers and coatings that exhibit enhanced properties such as durability and resistance to environmental factors.

Data Table: Material Properties Enhanced by this compound

| Material Type | Enhancement Property | Application Area |

|---|---|---|

| Polymers | Increased tensile strength | Construction materials |

| Coatings | Improved corrosion resistance | Automotive industry |

Environmental Science

Pollutant Degradation Studies

Research involving this compound focuses on its environmental impact, particularly regarding the degradation of pollutants. Studies have shown its potential in developing methods for water treatment.

Case Study: Ecotoxicity Assessment

An ecotoxicological study assessed the effects of this compound on aquatic organisms. The findings indicated significant toxicity at high concentrations but also suggested potential for bioremediation applications when used in controlled environments.

作用机制

The mechanism of action of 3-chloro-5-nitrobenzoic acid largely depends on its functional groups. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring. This makes the compound a useful intermediate in electrophilic aromatic substitution reactions. The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

相似化合物的比较

Positional Isomers: 5-Chloro-2-nitrobenzoic Acid

Molecular Formula: C₇H₄ClNO₄ (same as target compound) CAS: 2516-95-2

- Structural Differences : Chlorine at position 5 and nitro at position 2.

Sulfonamide Derivative: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

Molecular Formula : C₇H₅ClN₂O₆S

CAS : 22892-96-2

- Structural Differences : Addition of a sulfamoyl group (-SO₂NH₂) at position 3.

- Implications :

- The sulfamoyl group increases polarity, improving aqueous solubility compared to the parent compound. This modification is advantageous in drug design for enhancing bioavailability .

- Synthesis complexity rises due to the introduction of multiple functional groups, requiring sequential nitration, sulfonation, and chlorination steps.

Ester Derivative: Methyl 3-Chloro-5-nitrobenzoate

Molecular Formula: C₈H₆ClNO₄ CAS: Not explicitly listed (see )

- Structural Differences : Carboxylic acid replaced by a methyl ester (-COOCH₃).

- Implications :

Methoxy-Substituted Analog: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

Molecular Formula: C₉H₈ClNO₆ CAS: 175135-56-5

- Structural Differences : Methoxy (-OCH₃) groups at positions 2 and 5.

- Implications :

Amide Derivative: 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Molecular Formula : C₉H₈N₂O₅

CAS : 1954-97-8

- Structural Differences: A methylamino carbonyl (-CONHCH₃) group replaces the hydrogen at position 3.

- Synthesis involves carbodiimide-mediated coupling, similar to methods used for niclosamide analogs ().

生物活性

3-Chloro-5-nitrobenzoic acid (C7H4ClNO4) is a compound of significant interest due to its diverse biological activities, including potential applications in cancer therapy, enzyme inhibition, and as an intermediate in the synthesis of pharmaceuticals. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H4ClNO4

- CAS Number : 34662-36-7

- Structure : The compound features a chlorinated and nitrated benzoic acid structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : Acts as an electron-withdrawing group, enhancing the compound's electrophilicity, which can facilitate interactions with biological macromolecules.

- Chloro Group : Participates in nucleophilic substitution reactions, allowing for further functionalization and modification of the compound for various applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of metal complexes derived from this compound. For instance, complexes formed with copper and nickel have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells.

| Complex | Cell Line | IC50 (µM) | % Growth Inhibition at 60 µM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70% |

| Complex 1 | Caco-2 | 0.00053 | 72.70% |

| Complex 2 | A549 | N/A | 47.09% |

| Complex 2 | Caco-2 | 1.69 | 59.57% |

These findings suggest that metal complexes utilizing this compound can be developed into new anticancer drugs, leveraging their ability to suppress tumor cell proliferation effectively .

Enzyme Inhibition

This compound has been utilized in research to study enzyme inhibition mechanisms. Its structural properties allow it to act as a competitive inhibitor for various enzymes involved in metabolic pathways, potentially impacting cellular functions and signaling .

Case Studies

- Antitumor Studies : In a study involving the synthesis of metal complexes with this compound, researchers observed that these complexes could effectively induce apoptosis in A549 and Caco-2 cells through proteasome inhibition mechanisms. The study concluded that these complexes might serve as promising candidates for anticancer drug development .

- Enzyme Studies : Another research focused on the use of this compound as a building block for bioactive molecules demonstrated its effectiveness in inhibiting specific enzymes linked to disease progression, showcasing its potential therapeutic applications beyond oncology.

Safety and Toxicity

While this compound exhibits promising biological activities, it is essential to note that it is classified as harmful if swallowed and causes skin irritation . Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-chloro-5-nitrobenzoic acid to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nitration of a chlorobenzoic acid precursor. Key parameters include:

- Temperature control : Maintain reaction temperatures below 50°C to minimize side reactions like over-nitration or decomposition .

- Acid ratios : Use a 1:1.2 molar ratio of sulfuric acid to nitric acid for selective nitration at the 5-position .

- Precursor selection : Start with 3-chloro-2-methylbenzoic acid for better regioselectivity, followed by oxidative removal of the methyl group .

- Validation : Monitor reaction progress via TLC and confirm product purity using HPLC or melting point analysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons) .

- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro group (1520–1350 cm⁻¹) functionalities .

- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement . Validate anisotropic displacement parameters via ORTEP-III to visualize electron density maps .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can discrepancies between NMR data and X-ray crystallographic results for this compound derivatives be resolved?

- Methodological Answer :

- Dynamic effects : NMR may indicate conformational flexibility (e.g., rotational isomers), while X-ray captures a static structure. Use variable-temperature NMR to probe dynamics .

- Computational modeling : Compare DFT-optimized structures with experimental X-ray data to identify discrepancies in bond angles or torsion .

- Multi-technique validation : Cross-validate with IR, Raman, or mass spectrometry .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer :

- Functional group modification :

- Replace the nitro group with sulfonamide or trifluoromethyl groups to enhance bioavailability .

- Esterify the carboxylic acid to improve membrane permeability (e.g., methyl esters) .

- Biological testing : Screen derivatives against bacterial enzymes (e.g., enoyl-ACP reductase) to assess antimicrobial activity .

Q. How do intermolecular interactions influence the co-crystallization of this compound with heteroaromatic compounds?

- Methodological Answer :

- Hydrogen bonding : The nitro and carboxylic acid groups form robust interactions with quinoline derivatives (e.g., 5-nitroquinoline) .

- Co-crystal design : Use solvent evaporation techniques with DMF/water mixtures. Analyze packing motifs via Mercury software to identify π-π stacking or halogen bonding .

Q. What thermodynamic factors govern the stability of this compound under varying pH and solvent conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。